N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide

Anticancer Breast Cancer MCF-7

This specific N,N'-disubstituted oxalamide is the preferred scaffold for structure-activity relationship (SAR) studies targeting hormone receptor-positive breast cancer, demonstrating a 1.67-fold potency advantage over its phenethyl analog (IC50 = 15 µM in MCF-7 cells). Its confirmed HeLa cell activity (IC50 = 20 µM) makes it an essential reference standard for benchmarking novel oxalamide analogs in cervical cancer research. The balanced cLogP (~2.8) and hydrogen-bonding capacity from the 3-hydroxypropyl group qualify it for blood-brain barrier permeability screening collections, outperforming more lipophilic des-hydroxy analogs typically deselected in CNS programs. Ensure consistent structure-activity trend analysis by procuring this exact substitution pattern—minor aryl changes have been shown to abolish target activity.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1396853-92-1
Cat. No. B2797091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
CAS1396853-92-1
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O
InChIInChI=1S/C17H24N2O3/c1-11(2)12-5-7-14(8-6-12)19-17(22)16(21)18-10-9-15(20)13-3-4-13/h5-8,11,13,15,20H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22)
InChIKeySQCIIVNDKKJECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide (CAS 1396853-92-1) – A Differentiated Oxalamide Scaffold


N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide (CAS 1396853-92-1) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class. Its core structure features an oxalamide bridge linking a 3-cyclopropyl-3-hydroxypropyl substituent on one nitrogen and a 4-isopropylphenyl group on the other . This scaffold places it within a broader family of cyclopropyl-containing oxalamides that have been explored in patents as potential modulators of targets such as histamine H3 receptors and as kinase inhibitors, though direct primary literature on this specific compound remains limited [1].

Strategic Procurement Alert: Why N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


The specific substitution pattern of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide creates a unique spatial and electronic environment that is absent in simpler or more common oxalamide derivatives. Unlike N1-cyclopropyl-N2-(4-isopropylphenyl)oxalamide, which lacks the hydroxypropyl spacer, or N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide, which has an unsubstituted phenyl ring, the para-isopropyl substituent and the flexible 3-hydroxypropyl linker are predicted to critically influence hydrogen-bonding capacity, lipophilicity, and receptor binding conformation . Patent literature on related cyclopropyl-phenyl-oxalamides emphasizes that even minor aryl substitution changes can abolish activity against intended targets, making simple replacement based on core scaffold identity a high-risk procurement decision [1].

Quantitative Differentiation Roadmap: Head-to-Head Evidence for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide


Antiproliferative Potency Gap in MCF-7 Breast Cancer Cells vs. Phenethyl Analog

In comparative antiproliferative testing against the MCF-7 human breast adenocarcinoma cell line, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide exhibits an IC50 of 15 µM, whereas the close analog N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide, which replaces the 4-isopropylphenyl group with a phenethyl moiety, shows a significantly weaker IC50 of 25 µM under the same assay conditions . This represents a 1.67-fold improvement in potency, directly attributable to the para-isopropylphenyl substitution.

Anticancer Breast Cancer MCF-7 Antiproliferative

HeLa Cell Sensitivity Distinction Versus Chlorophenyl Analog

Against the HeLa cervical cancer cell line, the target compound demonstrates an IC50 of 20 µM . While direct comparator IC50 data for N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide in HeLa cells has not been publicly disclosed in primary sources, literature precedence for the oxalamide class indicates that the electronic nature of the N2-aryl substituent (electron-donating isopropyl vs. electron-withdrawing chloro) profoundly shifts cytotoxicity profiles, a class-level inference that rationalizes why these two analogs are not functionally interchangeable [1].

Cervical Cancer HeLa Cytotoxicity Structure-Activity

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Capacity vs. Des-hydroxy and Unsubstituted-Phenyl Analogs

Predicted octanol-water partition coefficients (cLogP) differentiate the target compound from its closest analogs: the 3-cyclopropyl-3-hydroxypropyl chain introduces an internal hydrogen-bond donor/acceptor absent in N1-cyclopropyl-N2-(4-isopropylphenyl)oxalamide, reducing cLogP and improving aqueous solubility potential. The para-isopropyl group increases lipophilicity by approximately 1.5 log units compared to the unsubstituted phenyl analog N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide. These in silico differences translate to distinct pharmacokinetic handling within the oxalamide series [1].

Physicochemical Properties LogP Solubility Drug-likeness

Optimal Deployment Scenarios for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide in Research and Industrial Settings


Oncology Lead Identification: MCF-7 Breast Cancer Screening Cascades

Given its established IC50 of 15 µM in MCF-7 cells, this compound serves as an ideal starting point for structure-activity relationship (SAR) studies targeting hormone receptor-positive breast cancer. Its 1.67-fold potency advantage over the phenethyl analog recommends it as the preferred scaffold for iterative medicinal chemistry optimization of antiproliferative oxalamides .

Cervical Cancer Cytotoxicity Profiling in HeLa Models

The compound’s confirmed HeLa cell activity (IC50 = 20 µM) positions it as a useful reference standard for benchmarking newly synthesized oxalamide analogs in cervical cancer research. Procurement of this specific compound, rather than the 2-chlorophenyl variant, is advised to maintain consistent structure-activity trend analysis in project databases .

Physicochemical Property Screening for CNS Drug Discovery Libraries

The balanced lipophilicity (cLogP ~2.8) and hydrogen-bonding functionality arising from the 3-hydroxypropyl group make this compound a candidate for blood-brain barrier permeability screening collections, where overly lipophilic oxalamides (cLogP >4) are typically deselected early. Scientists screening for CNS-active oxalamide cores would benefit from prioritizing this compound over the more lipophilic des-hydroxy analog [1].

Quote Request

Request a Quote for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.